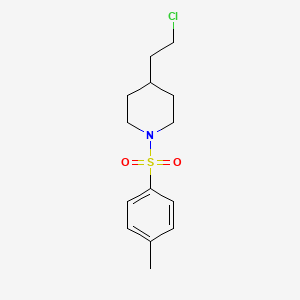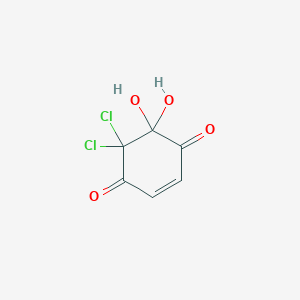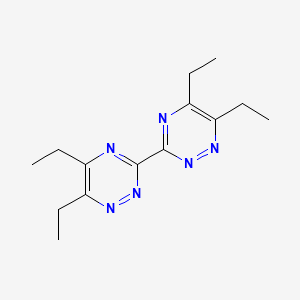
1-Nitro-2-(nitromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-(nitromethyl)pentane is an organic compound with the molecular formula C6H12N2O4 It is a nitroalkane, characterized by the presence of nitro groups (-NO2) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(nitromethyl)pentane can be synthesized through a multi-step process involving the nitration of suitable precursors. One common method involves the oxidation of butanol to butyraldehyde, followed by a Henry (nitroaldol) reaction catalyzed by buffers such as PBS or HEPES .
Industrial Production Methods: Industrial production of nitroalkanes typically involves the direct nitration of hydrocarbons with nitric acid or by displacement reactions with nitrite ions. For example, the reaction of an alkyl halide with nitrite ion in solvents like dimethyl sulfoxide or dimethylformamide can yield nitroalkanes .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-(nitromethyl)pentane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Nitro compounds can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Can lead to the formation of nitro alcohols or carboxylic acids.
Reduction: Produces corresponding amines.
Substitution: Results in the replacement of nitro groups with other functional groups.
Scientific Research Applications
1-Nitro-2-(nitromethyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-2-(nitromethyl)pentane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as the formation of reactive intermediates that participate in further reactions. The pathways involved often include nucleophilic attack on the nitro groups, leading to the formation of new bonds and the release of by-products .
Comparison with Similar Compounds
- 1-Nitropentane
- 2-Nitropentane
- 3-Nitropentane
Comparison: 1-Nitro-2-(nitromethyl)pentane is unique due to the presence of two nitro groups, which confer distinct chemical reactivity compared to mono-nitro compounds like 1-nitropentane.
Properties
CAS No. |
90485-88-4 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-nitro-2-(nitromethyl)pentane |
InChI |
InChI=1S/C6H12N2O4/c1-2-3-6(4-7(9)10)5-8(11)12/h6H,2-5H2,1H3 |
InChI Key |
HLLKOBBJUDUSDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C[N+](=O)[O-])C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


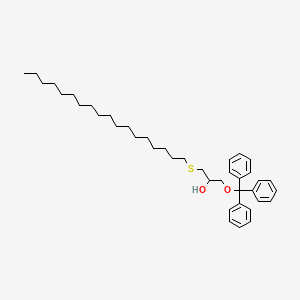
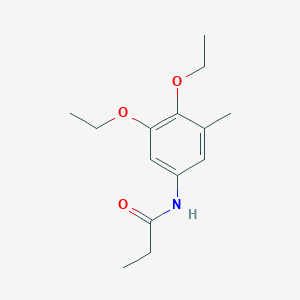
![9-(4-Methylphenyl)-9-azabicyclo[4.2.1]nonane](/img/structure/B14363532.png)
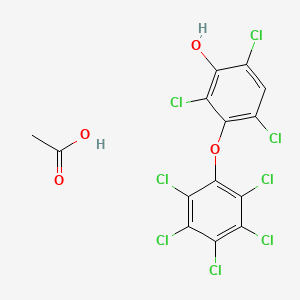
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
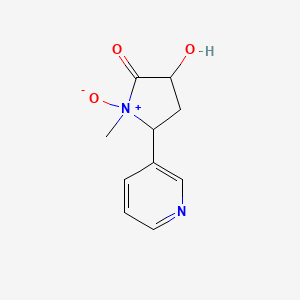
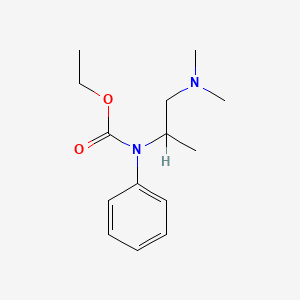
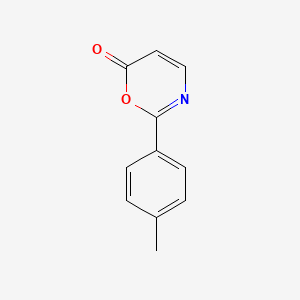
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)

